3-Hydroxy-N-methylisonicotinamide
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Overview
Description
3-Hydroxy-N-methylisonicotinamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinamide, featuring a hydroxyl group at the third position and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-methylisonicotinamide typically involves the hydroxylation of N-methylisonicotinamide. One common method is the reaction of N-methylisonicotinamide with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to ensure the selective hydroxylation at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methylisonicotinamide.
Reduction: The compound can be reduced to form N-methylisonicotinamide by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: N-methylisonicotinamide.
Reduction: N-methylisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-methylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The hydroxyl group at the third position allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
N-methylisonicotinamide: Lacks the hydroxyl group at the third position.
3-Hydroxyisonicotinamide: Lacks the methyl group attached to the nitrogen atom.
Isonicotinamide: Lacks both the hydroxyl and methyl groups.
Uniqueness: 3-Hydroxy-N-methylisonicotinamide is unique due to the presence of both the hydroxyl group at the third position and the methyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-9-4-6(5)10/h2-4,10H,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKLTGOIORBUBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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